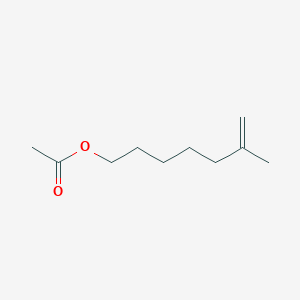

7-Acetoxy-2-methyl-1-heptene

Description

7-Acetoxy-2-methyl-1-heptene is a linear unsaturated ester with the chemical formula C₁₀H₁₆O₂. It features an acetoxy group (-OAc) at the 7th carbon and a methyl substituent at the 2nd carbon of a heptene chain. This compound is primarily utilized in organic synthesis, particularly in reactions involving ester hydrolysis or alkene functionalization. However, detailed studies on its specific applications or properties are scarce in publicly available literature. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings from CymitQuimica .

Properties

IUPAC Name |

6-methylhept-6-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2)7-5-4-6-8-12-10(3)11/h1,4-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCIHOJAOWIHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641241 | |

| Record name | 6-Methylhept-6-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-25-4 | |

| Record name | 6-Methylhept-6-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetoxy-2-methyl-1-heptene typically involves the acetylation of 2-methyl-1-heptene. This can be achieved through the reaction of 2-methyl-1-heptene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetoxy derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Acetoxy-2-methyl-1-heptene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, yielding 2-methyl-1-heptanol.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-methyl-1-heptanone or 2-methylheptanoic acid.

Reduction: Formation of 2-methyl-1-heptanol.

Substitution: Formation of various substituted heptenes depending on the nucleophile used.

Scientific Research Applications

7-Acetoxy-2-methyl-1-heptene is utilized in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for potential pharmacological properties and as an intermediate in the synthesis of bioactive compounds.

Industry: Employed in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Acetoxy-2-methyl-1-heptene involves its interaction with specific molecular targets, depending on the context of its use. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic pathways. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 7-Acetoxy-2-methyl-1-heptene and related compounds:

Key Observations:

- This compound is distinguished by its linear chain and terminal alkene, making it amenable to polymerization or hydrogenation.

- 7-(1-Acetoxymethylidene)Benzonorbornadiene () features a rigid bicyclic framework, enabling stereoselective reactions.

- Ethyl 4-(4-chlorophenyl)-... carboxylate () exemplifies a structurally complex ester with heteroaromatic components, suggesting divergent reactivity compared to simpler alkenes.

Reactivity and Stability

- Hydrolysis: The benzonorbornadiene derivative undergoes acid-catalyzed hydrolysis to form 7-formylbenzonorbornadienes, with a 3:2 ratio of cis/trans isomers . In contrast, hydrolysis of this compound would likely yield 7-hydroxy-2-methyl-1-heptene, though reaction conditions (acidic vs. basic) and steric effects remain uncharacterized.

- Alkene Reactivity: The terminal alkene in this compound is more accessible for electrophilic additions (e.g., epoxidation) compared to the conjugated diene in the benzonorbornadiene compound, which may favor Diels-Alder cycloadditions.

Biological Activity

7-Acetoxy-2-methyl-1-heptene is an organic compound with significant potential in various biological applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H18O2

- Molecular Weight : 170.25 g/mol

- Physical State : Colorless oil

The compound is primarily synthesized through the acetylation of 2-methyl-1-heptene, which involves the reaction with acetic anhydride in the presence of a catalyst like sulfuric acid.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily due to its structural features, particularly the acetoxy group.

Enzymatic Interactions

The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The acetate group can undergo hydrolysis, releasing acetic acid and facilitating further biochemical processes.

Pharmacological Properties

Research indicates that this compound may possess anti-inflammatory and antioxidant properties. These effects are significant in the context of diseases related to oxidative stress and inflammation.

Biological Assays and Case Studies

Several studies have investigated the biological activity of this compound:

Antimicrobial Activity

A study assessed the antimicrobial properties of various acetoxy compounds, including this compound. Results indicated that this compound exhibited moderate antibacterial activity against several strains of bacteria, suggesting potential applications in developing antimicrobial agents.

Comparative Analysis with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Acetoxy derivative | Antimicrobial, anti-inflammatory |

| 2-Methyl-1-heptene | Alkene | Less reactive, limited bioactivity |

| 7-Hydroxy-2-methyl-1-heptene | Alcohol derivative | Increased reactivity in metabolic pathways |

The presence of the acetoxy group in this compound enhances its reactivity compared to its analogs, making it a valuable intermediate in organic synthesis and a potential candidate for further pharmacological exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.